molecular formula C10H10F2O2 B15302210 3,3-Difluoro-2-methyl-3-phenylpropanoic acid

3,3-Difluoro-2-methyl-3-phenylpropanoic acid

Cat. No.: B15302210
M. Wt: 200.18 g/mol
InChI Key: ITLUUQASYKLCKE-UHFFFAOYSA-N
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Description

3,3-Difluoro-2-methyl-3-phenylpropanoic acid is an organic compound with the molecular formula C10H10F2O2 It is characterized by the presence of two fluorine atoms, a methyl group, and a phenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-2-methyl-3-phenylpropanoic acid typically involves the introduction of fluorine atoms into the propanoic acid structure. One common method is the reaction of 2-methyl-3-phenylpropanoic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selective fluorination.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the use of electrochemical fluorination, where an electric current is passed through a solution containing the precursor compound and a fluorine source. This method allows for the efficient and selective introduction of fluorine atoms into the molecule.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2-methyl-3-phenylpropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of compounds with different functional groups replacing the fluorine atoms.

Scientific Research Applications

3,3-Difluoro-2-methyl-3-phenylpropanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2-methyl-3-phenylpropanoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,3,3-Trifluoro-2,2-dimethylpropionic acid: Another fluorinated propanoic acid with three fluorine atoms.

    2-Methyl-3-phenylpropanoic acid: Lacks fluorine atoms, making it less reactive in certain contexts.

    3,4-Difluoro-2-((phenylthio)methyl)benzoic acid: Contains a different substitution pattern and additional functional groups.

Uniqueness

3,3-Difluoro-2-methyl-3-phenylpropanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two fluorine atoms enhances its reactivity and potential interactions with biological targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

3,3-difluoro-2-methyl-3-phenylpropanoic acid

InChI

InChI=1S/C10H10F2O2/c1-7(9(13)14)10(11,12)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14)

InChI Key

ITLUUQASYKLCKE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)C(C1=CC=CC=C1)(F)F

Origin of Product

United States

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